B1578761 Beta-Amyloid (17-24)

Beta-Amyloid (17-24)

Cat. No.: B1578761
M. Wt: 939.1
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (17-24) is a useful research compound. Molecular weight is 939.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-24) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diagnostic Applications

Immunohistochemistry (IHC):
Beta-Amyloid (17-24) is utilized in immunohistochemical assays to detect amyloid plaques in brain tissues. The anti-beta-amyloid antibody specific to this fragment has shown efficacy in identifying amyloid deposits in Alzheimer's patients' brains, aiding in the diagnosis of AD through histological examination .

Biomarker Studies:
Research indicates that the levels of beta-amyloid peptides, including the 17-24 fragment, can serve as biomarkers for Alzheimer's disease. Elevated concentrations of these peptides correlate with cognitive decline and are being studied for their predictive capacity regarding clinical outcomes in AD patients .

Therapeutic Applications

Monoclonal Antibody Development:
Beta-Amyloid (17-24) is a target for monoclonal antibody therapies designed to reduce amyloid plaque burden in the brain. Recent advancements include antibodies that specifically bind to this fragment, potentially blocking its aggregation and toxicity . Notable examples include:

  • Aducanumab: Approved by the FDA, it targets aggregated forms of beta-amyloid and has shown promise in reducing plaque levels.
  • Lecanemab: Another monoclonal antibody that targets soluble protofibrils of beta-amyloid, demonstrating efficacy in slowing cognitive decline .

Peptide-Based Therapeutics:
Synthetic peptides based on the beta-amyloid sequence are being explored for their neuroprotective properties. These peptides may inhibit fibril formation or promote clearance of existing aggregates, thus mitigating neurotoxicity associated with amyloid deposition .

Case Study 1: HSV1 Infection and Aβ Seeding

A study demonstrated that herpes simplex virus type 1 (HSV1) infection can accelerate beta-amyloid deposition in transgenic mouse models of Alzheimer's disease. The presence of beta-amyloid (17-24) was observed to co-localize with HSV1 markers shortly after infection, suggesting a potential link between viral infections and amyloid pathology .

Case Study 2: In Vivo Seeding Models

Research involving intracerebral infusion of beta-amyloid extracts showed that a single inoculation could seed amyloid pathology in vivo. This highlights the fragment's role in understanding the mechanisms of amyloidosis and its potential applications in developing therapeutic strategies targeting amyloid propagation .

Research Findings Summary Table

Application AreaDescriptionKey Findings
Diagnostic BiomarkersUse of beta-amyloid (17-24) as a biomarker for Alzheimer's disease diagnosisCorrelation between peptide levels and cognitive decline
Monoclonal AntibodiesDevelopment of antibodies targeting beta-amyloid (17-24) for therapeutic interventionsAducanumab and lecanemab show promise in reducing amyloid plaques
ImmunohistochemistryDetection of amyloid plaques using specific antibodies against beta-amyloid (17-24)Effective identification of amyloid deposits in AD brain tissue
Viral InfectionsInvestigation into how HSV1 infection influences Aβ depositionRapid seeding of Aβ observed post-infection, linking viral activity to AD
In Vivo Seeding ModelsStudies showing that beta-amyloid can seed pathology through inoculationDemonstrated pathogenic commonality through seeding experiments

Properties

Molecular Weight

939.1

sequence

LVFFAEDV

Origin of Product

United States

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